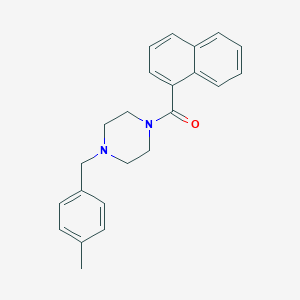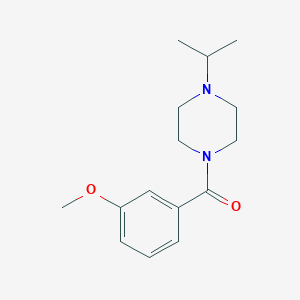![molecular formula C21H26N2O4 B249121 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone, also known as DPPE or DPPE-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. DPPE is a piperazine derivative that was first synthesized in 2006 by a team of researchers at the University of Illinois at Urbana-Champaign. Since then, several studies have been conducted to investigate the synthesis, mechanism of action, and physiological effects of DPPE.
Mécanisme D'action
The mechanism of action of 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone also activates the TRPV1 channel, which is involved in pain sensation. The exact mechanism by which 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone interacts with these proteins is still under investigation.
Biochemical and Physiological Effects
1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone can scavenge free radicals and inhibit the production of inflammatory cytokines. In vivo studies have shown that 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone is also soluble in a range of solvents, making it easy to work with in different experimental conditions. However, 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has some limitations, including its low water solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone. One area of interest is the development of 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the molecular mechanism by which 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone interacts with ion channels and receptors in the brain. This could lead to the development of new drugs that target these proteins. Finally, there is a need for further research on the safety and toxicity of 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone in vivo, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone involves the reaction of 2-phenoxyethanone with 2,3-dimethoxybenzylpiperazine in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution at the benzyl position of the piperazine ring, resulting in the formation of 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone as a white crystalline solid. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These properties make 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone a promising candidate for the development of new drugs for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has been used as a tool compound in neuroscience research to study the function of ion channels and receptors in the brain.
Propriétés
Nom du produit |
1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone |
|---|---|
Formule moléculaire |
C21H26N2O4 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-10-6-7-17(21(19)26-2)15-22-11-13-23(14-12-22)20(24)16-27-18-8-4-3-5-9-18/h3-10H,11-16H2,1-2H3 |
Clé InChI |
ZWAVUKXMZVLSDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)


![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)

![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)

![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)